molecular formula C18H22N2O B503832 N-[(2-METHYLPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE

N-[(2-METHYLPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE

Cat. No.: B503832
M. Wt: 282.4g/mol
InChI Key: JFZXHTHMQZJNBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-METHYLPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE is an organic compound that belongs to the class of amines It features a benzyl group substituted with a methyl group at the ortho position and a phenyl group substituted with a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-METHYLPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE typically involves the reaction of 2-methylbenzylamine with 4-(4-morpholinyl)benzaldehyde under reductive amination conditions. The reaction can be carried out using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHYLPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imines or amides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or as a component in advanced materials.

Mechanism of Action

The mechanism of action of N-[(2-METHYLPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-phenylamine: Lacks the methyl and morpholine substitutions.

    N-(2-methylbenzyl)-N-phenylamine: Similar structure but without the morpholine ring.

    N-benzyl-N-[4-(4-morpholinyl)phenyl]amine: Similar structure but without the methyl group.

Uniqueness

N-[(2-METHYLPHENYL)METHYL]-4-(MORPHOLIN-4-YL)ANILINE is unique due to the presence of both the methyl group and the morpholine ring, which can influence its chemical reactivity and biological activity. These structural features might confer specific properties that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C18H22N2O

Molecular Weight

282.4g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-4-morpholin-4-ylaniline

InChI

InChI=1S/C18H22N2O/c1-15-4-2-3-5-16(15)14-19-17-6-8-18(9-7-17)20-10-12-21-13-11-20/h2-9,19H,10-14H2,1H3

InChI Key

JFZXHTHMQZJNBL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCOCC3

Canonical SMILES

CC1=CC=CC=C1CNC2=CC=C(C=C2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.